Bombykol

Overview

Description

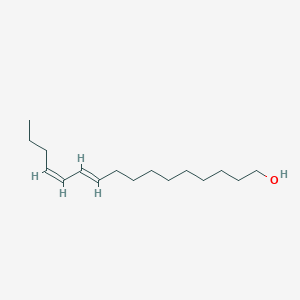

Bombykol is a pheromone released by the female silkworm moth to attract mates . It is also the sex pheromone in the wild silk moth (Bombyx mandarina) . Discovered by Adolf Butenandt in 1959, it was the first pheromone to be characterized chemically .

Synthesis Analysis

Bombykol was first identified and synthesized by Adolf Butenandt after nearly 20 years of determined work . The successful purification of the pheromone had taken Butenandt and his coworkers nearly 20 years .Molecular Structure Analysis

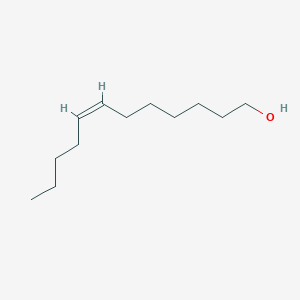

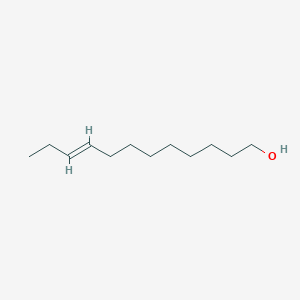

Butenandt determined the molecular formula of bombykol as C16H30O by chemical analysis . The structure of the protein in the male B. mori that binds bombykol emitted by the female was determined by Jon Clardy and coauthors at Cornell University .Chemical Reactions Analysis

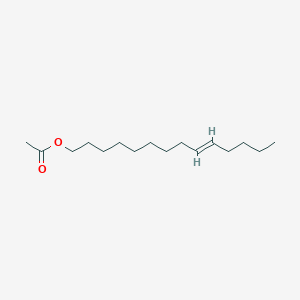

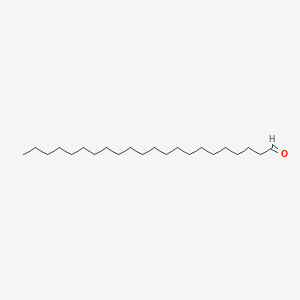

Bombykol is known to be derived from acetyl-CoA via the C-16 fatty acyl palmitoyl-CoA . Palmitoyl-CoA is converted to bombykol in steps that involve desaturation and reductive modification of the carbonyl carbon .Physical And Chemical Properties Analysis

Bombykol has a molecular formula of C16H30O . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications

Insect Biochemistry Research

Bombykol plays a significant role in the field of insect biochemistry. Research scholars exploring this exciting field must develop utmost experimental skill in using extremely sensitive analytical methods of detection and special ultra-microchemical methods of handling sex pheromones and pheromones in general .

Pheromone Research

Bombykol, being the first sex pheromone to be studied thoroughly, has greatly contributed to the pioneering work in pheromone research. It has been instrumental in understanding the behavior and communication mechanisms of insects .

Biosynthesis Studies

The biosynthesis of Bombykol involves four steps: construction of a hexadecanoic moiety from acetyl CoA, ∆-11-desaturation, .∆-10,12-desaturation, and reduction of the acyl group . This process provides valuable insights into the complex biochemical pathways involved in the production of pheromones.

Neurohormone Research

The biosynthesis of Bombykol is regulated by a hormone named the pheromone biosynthesis activating neuropeptide (PBAN). This has opened up new avenues for research into the role of neurohormones in the regulation of biochemical processes .

Insect Behavior Studies

The release of Bombykol by female silkworm moths acts as a sex attractant, luring members of the opposite sex and triggering a sequence of precopulatory behavior activities. This has been key in studying insect behavior and communication .

Mechanism of Action

Target of Action

Bombykol is a pheromone released by the female silkworm moth to attract mates . It is also the sex pheromone in the wild silk moth (Bombyx mandarina) . The primary target of Bombykol is the pheromone binding protein, BmorPBP, which escorts the pheromone to the pheromone receptor .

Mode of Action

Bombykol interacts with its target, BmorPBP, and is escorted to the pheromone receptor . This interaction triggers a series of events that lead to the attraction of male moths.

Biochemical Pathways

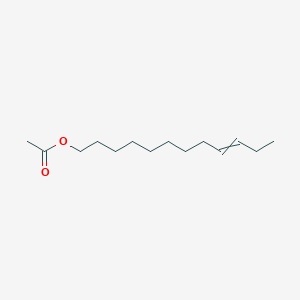

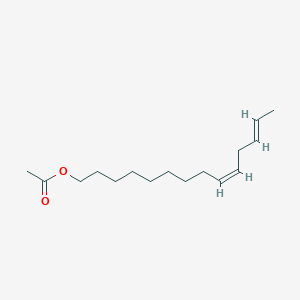

Bombykol can be biosynthesized in four steps :

This biosynthesis is regulated by a hormone named the pheromone biosynthesis activating neuropeptide (PBAN) .

Pharmacokinetics

It is known that the compound is a small molecule and is likely to have good bioavailability due to its lipophilic nature.

Result of Action

The result of Bombykol’s action is the attraction of male moths to the female moth releasing the pheromone . This facilitates mating and reproduction in these species.

properties

IUPAC Name |

(10E,12Z)-hexadeca-10,12-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3/b5-4-,7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVIWCVVOFNUST-SCFJQAPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\C=C\CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00894769 | |

| Record name | (10E,12Z)-10,12-Hexadecadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bombykol | |

CAS RN |

765-17-3, 1002-94-4 | |

| Record name | Bombykol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bombykol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,12-Hexadecadien-1-ol, (E,Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (10E,12Z)-10,12-Hexadecadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BOMBYKOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZT8R8TVZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

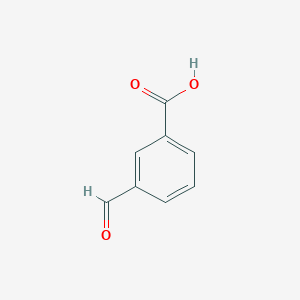

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

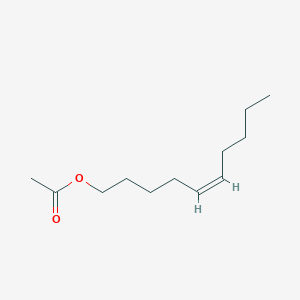

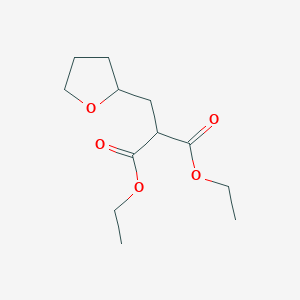

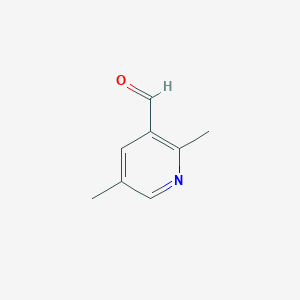

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B110213.png)